

# (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid molecular weight

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid |
| Cat. No.:      | B1418379  |

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An In-Depth Technical Guide to **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid**: Properties, Applications, and Core Experimental Workflows

## Executive Summary

**(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group, an ethylcarbamoyl moiety, and a reactive boronic acid, makes it an invaluable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core applications, and a detailed examination of its primary use in the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this reagent's full potential while ensuring experimental robustness and reproducibility.

## Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective application and safe handling. **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** is a stable, crystalline solid, but like many boronic acids, requires specific storage conditions to prevent degradation, primarily through dehydration (forming boroxines) or protodeboronation.

| Property           | Value   | Source |
|--------------------|---|--------|
| Molecular Weight   | 227.45 g/mol                                      |        |
| Molecular Formula  | C <sub>9</sub> H <sub>11</sub> BCINO <sub>3</sub> |        |
| CAS Number         | 957120-49-9                                       |        |
| Density            | 1.32 ± 0.1 g/cm <sup>3</sup> (Predicted)          |        |
| pKa                | 6.97 ± 0.10 (Predicted)                           |        |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.         |        |

Expert Insight: The predicted pKa of ~7 suggests that the acidity of the boronic acid is suitable for activation under a range of basic conditions, a key step in its coupling reactions. Storage under an inert gas like argon or nitrogen is crucial to minimize oxidative degradation and reaction with atmospheric moisture, ensuring the reagent's reactivity and shelf-life.

Caption: 2D representation of the core structure.

## Core Applications in Drug Discovery

The utility of **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** is centered on its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. Its structure is not arbitrary; each functional group serves a purpose in molecular recognition and synthetic strategy.

- Scaffold for Kinase and Protease Inhibitors: The substituted phenyl ring provided by this reagent is a common feature in molecules designed to target enzymes like kinases and proteases, which are often implicated in cancer and other diseases. The ability to readily introduce this specific fragment via cross-coupling reactions accelerates the development of new therapeutic agents.
- Building Biaryl Structures: The boronic acid moiety is purpose-built for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for

constructing the biaryl and heteroaryl-aryl linkages that are ubiquitous in modern pharmaceuticals.

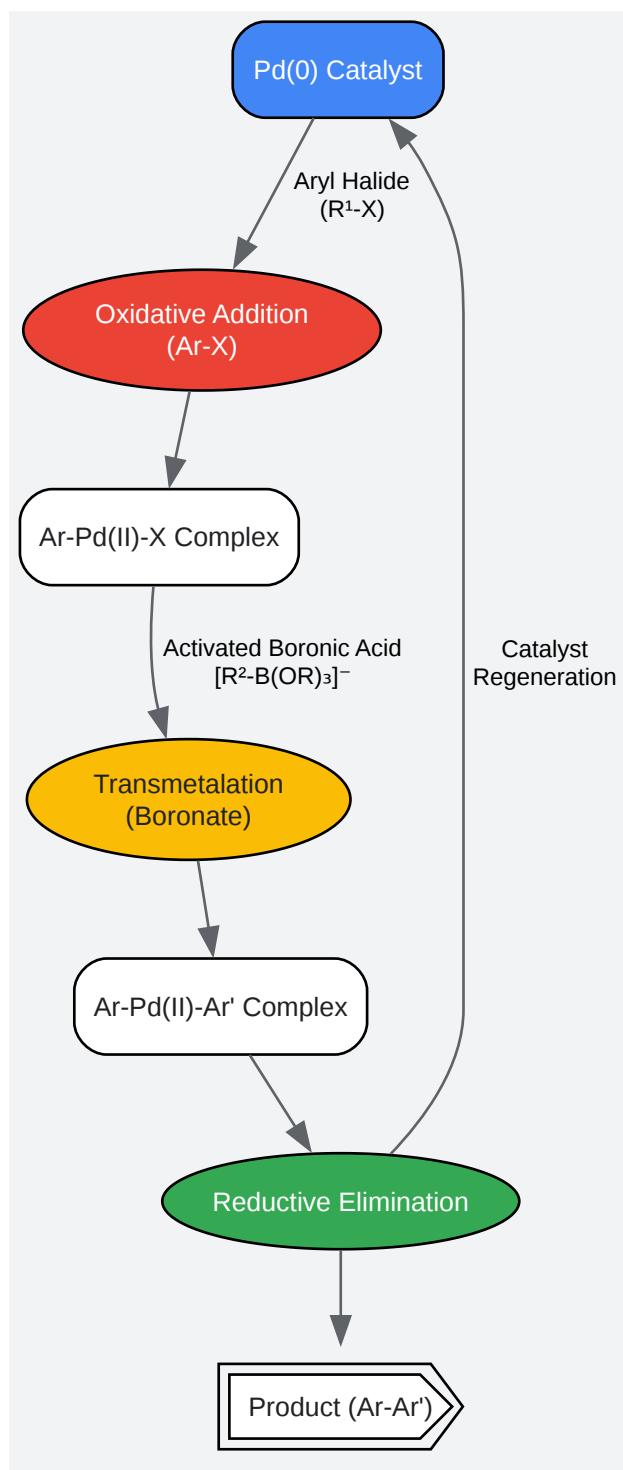
- **Lead Optimization and Library Synthesis:** In medicinal chemistry, the process of refining a "hit" compound into a "lead" requires the systematic synthesis of analogues to establish a structure-activity relationship (SAR). This boronic acid serves as a constant building block, allowing chemists to rapidly couple it with a diverse library of halides or triflates to explore how different molecular partners affect biological activity.
- **Covalent Inhibitors:** Boronic acids can form reversible covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes. This property is exploited in the design of covalent inhibitors, which can offer enhanced potency and duration of action.

## The Suzuki-Miyaura Coupling: A Detailed Workflow

The primary application of **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction has become a cornerstone of organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

## Mechanistic Pillars & Component Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding the function of each component is essential for troubleshooting and optimizing the reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

| Component          | Role in the Reaction   | Causality & Expert Choice  |
|--------------------|--|--|
| Boronic Acid       | Nucleophilic Partner: Provides the carbon fragment to be coupled.                              | Must be activated by a base to form a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.  |
| Aryl/Vinyl Halide  | Electrophilic Partner: Provides the other carbon fragment and the site for oxidative addition. | Reactivity order is typically I > OTf > Br >> Cl. The choice depends on substrate availability and the need for reactivity. Modern catalysts show high efficacy even for less reactive chlorides.  |
| Palladium Catalyst | Catalyst: Facilitates the entire cycle, bringing the coupling partners together.               | A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc) <sub>2</sub> or Pd <sub>2</sub> (dba) <sub>3</sub> are often used and are reduced in situ. Ligands (e.g., phosphines) are crucial for stabilizing the catalyst and tuning its reactivity. |
| Base               | Activator & Halide Scavenger: Activates the boronic acid and neutralizes the halide byproduct. | The choice of base (e.g., K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , KF) is critical. It must be strong enough to form the boronate "ate" complex but not so strong as to degrade the starting materials or product.                  |

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|         |   |  |
|---------|---|--|
| Solvent | Reaction Medium: Solubilizes reagents and influences reaction kinetics. | Aprotic polar solvents like Dioxane, THF, or DMF are common. A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step. |
|---------|---|--|

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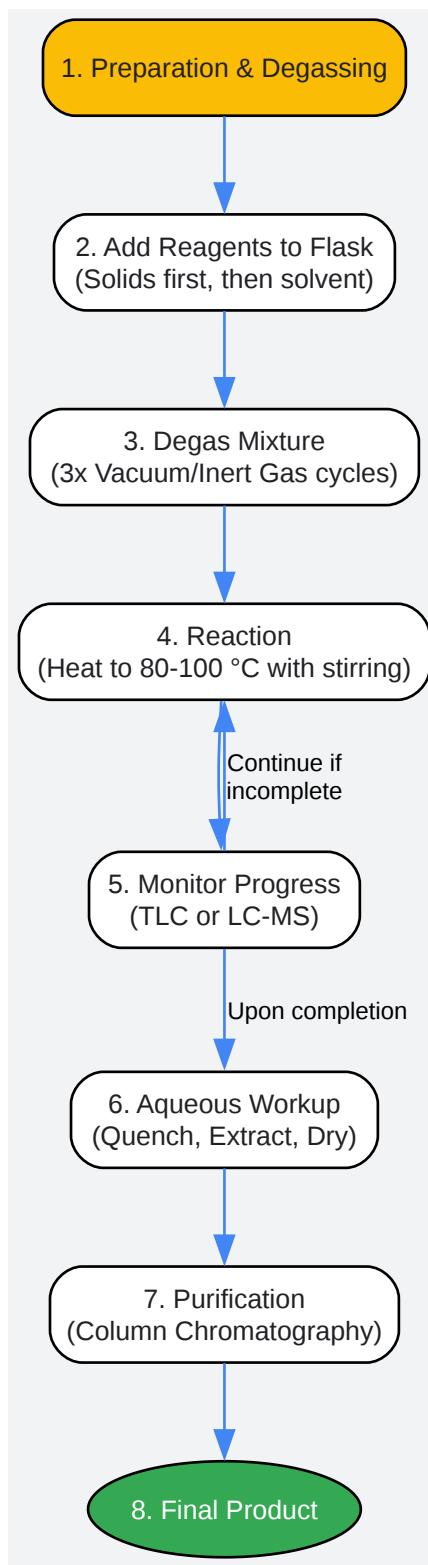
## Self-Validating Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** with a generic aryl bromide.

### Materials:

- **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate  $[\text{Pd}(\text{OAc})_2]$  (0.02 equivalents, 2 mol%)
- Tricyclohexylphosphine  $[\text{PCy}_3]$  (0.04 equivalents, 4 mol%)
- Potassium Phosphate, tribasic  $[\text{K}_3\text{PO}_4]$  (2.0 equivalents)
- 1,4-Dioxane (Anhydrous)
- Deionized Water
- Nitrogen or Argon gas supply

### Workflow:

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Caption: General experimental workflow for Suzuki-Miyaura coupling.

### Step-by-Step Methodology:

- **Vessel Preparation:** To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** (1.2 eq.), K<sub>3</sub>PO<sub>4</sub> (2.0 eq.), Pd(OAc)<sub>2</sub> (0.02 eq.), and PCy<sub>3</sub> (0.04 eq.).
  - **Expertise Note:** Adding solids first minimizes exposure of solvents to air. Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or degradation.
- **Atmosphere Inerting:** Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
  - **Trustworthiness Note:** This step is critical. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of the boronic acid.
- **Solvent Addition:** Through the septum, add anhydrous 1,4-Dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) via a syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
- **Reaction:** Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reactant (aryl bromide) is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry
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